molecular formula C16H21N5O3S B2992232 5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-03-1

5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2992232
CAS No.: 851970-03-1
M. Wt: 363.44
InChI Key: NYTKELGEYQMINJ-UHFFFAOYSA-N
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Description

5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a fused thiazolo-triazole core, substituted with a furan-2-yl group and a 4-(2-hydroxyethyl)piperazine moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Thiazolo[3,2-b][1,2,4]triazole core: Known for diverse biological activities, including antimicrobial and antitumor effects .
  • 4-(2-hydroxyethyl)piperazine: Enhances solubility and modulates receptor interactions due to its polar hydroxyethyl group .
  • Furan-2-yl group: Contributes to π-π stacking interactions and influences lipophilicity .

This compound’s design aligns with strategies to optimize pharmacokinetic properties while retaining bioactivity, a focus in modern drug discovery .

Properties

IUPAC Name

5-[furan-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-11-17-16-21(18-11)15(23)14(25-16)13(12-3-2-10-24-12)20-6-4-19(5-7-20)8-9-22/h2-3,10,13,22-23H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTKELGEYQMINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. The compound features a thiazolo[3,2-b][1,2,4]triazole core combined with a furan ring and a piperazine moiety, which are known to enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N5O3SC_{17}H_{23}N_{5}O_{3}S with a molecular weight of 377.5 g/mol. The structure includes key functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC₁₇H₂₃N₅O₃S
Molecular Weight377.5 g/mol
CAS Number886913-27-5

Synthesis

The synthesis of this compound typically involves multi-step reactions focusing on constructing the thiazolo[3,2-b][1,2,4]triazole scaffold. This process requires specific reagents and controlled conditions to maximize yield and purity. The presence of hydroxyl and piperazine groups is crucial for enhancing solubility and bioavailability.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. In vitro studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles can effectively induce cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the interaction with cellular targets that regulate cancer cell proliferation and survival .

Comparison of Similar Compounds:

Compound Name Structure Features Biological Activity
5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-olFuran ring + Piperazine + Hydroxyl groupPotential anticancer activity
5-Aminomethylidene-thiazolo[3,2-b][1,2,4]triazoleLacks furan; contains amino groupAnticancer properties reported
4-(Piperazinylmethyl)-thiazolo[3,2-b][1,2,4]triazoleSimilar core; different substitutionsAntimicrobial activity noted
6-Hydroxy-thiazolo[3,2-b][1,2,4]triazole derivativesHydroxyl substitution; lacks furanVarious biological activities

The unique combination of the furan and piperazine moieties may enhance the pharmacological profile compared to other derivatives by improving solubility and interaction with biological targets .

Studies have indicated that compounds containing thiazolo[3,2-b][1,2,4]triazole moieties can interact with various enzymes and receptors involved in cell signaling pathways. These interactions may lead to inhibition or modulation of specific cellular processes relevant to disease states such as cancer .

Case Studies

Several studies have explored the biological activity of related compounds:

  • In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of thiazolo[3,2-b][1,2,4]triazole derivatives on human cancer cell lines. Results showed significant inhibition of cell growth at micromolar concentrations.
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
    • Results : IC50 values ranged from 10 to 30 µM depending on the derivative.
  • Binding Affinity Studies : Surface plasmon resonance techniques were employed to assess the binding affinities of this compound with target proteins involved in cancer pathways.
    • Findings : High binding affinity was observed with proteins associated with apoptosis regulation.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : The hydroxyethyl group in the target compound reduces LogP compared to analogs with methoxyphenyl or fluorophenyl groups, suggesting improved aqueous solubility .
  • Bioactivity : Fluorophenyl and methoxyphenyl substituents correlate with antifungal and CNS-targeting activities, respectively .

Molecular Docking and Target Affinity

  • Docking studies on related triazole-pyrazole hybrids indicate that furan substitutions improve binding to hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?

  • Methodological Answer : The compound's synthesis can be optimized using multi-step protocols involving condensation and cyclization reactions. For example, refluxing intermediates in acetic acid (AcOH) with 2,5-dimethoxytetrahydrofuran, followed by extraction with CH₂Cl₂ and purification via SiO₂ chromatography, has been successfully applied for analogous triazole-thiazole hybrids . Structural confirmation should employ HPLC and FTIR to verify purity and functional groups, as demonstrated in stability studies of similar compounds .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR to confirm substituent positions and piperazine ring integration.
  • Mass spectrometry (MS) for molecular weight validation.
  • FTIR to detect key functional groups (e.g., hydroxyethyl C-O stretch near 1050 cm⁻¹, furan C-O-C at 1250 cm⁻¹) .
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as shown in analogous triazole derivatives .

Q. What analytical methods are suitable for assessing the compound’s stability under varying conditions?

  • Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and thermal stress. For example:

  • HPLC with UV detection to monitor degradation products (e.g., furan ring oxidation or piperazine hydrolysis) .
  • Mass balance analysis to ensure total recovery of degradation products and parent compound (target ≥95% recovery) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., fungal 14-α-demethylase, PDB: 3LD6). Focus on:

  • Binding affinity of the hydroxyethyl-piperazine moiety to the enzyme’s heme pocket.
  • Hydrogen bonding between the triazole-thiazole core and active-site residues (e.g., Tyr140, Leu321).
  • Validate predictions with in vitro assays (e.g., MIC against Candida spp.) .

Q. How should researchers address contradictions in antimicrobial activity data across different studies?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Strain specificity : Test against standardized ATCC strains (e.g., C. albicans ATCC 90028).
  • Assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity).
  • Structural analogs : Compare with triazole derivatives (e.g., fluconazole) to establish structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • LogP modulation : Introduce hydrophilic groups (e.g., hydroxyethyl) to reduce hydrophobicity while retaining membrane permeability.
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., furan ring oxidation) and modify substituents (e.g., methyl groups for steric hindrance).
  • Plasma protein binding : Assess via equilibrium dialysis to refine dosing regimens .

Q. How can researchers design experiments to evaluate anti-inflammatory mechanisms?

  • Methodological Answer :

  • In vitro : Measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in LPS-stimulated macrophages.
  • Enzyme inhibition : Test COX-2/LOX activity using fluorometric assays.
  • In vivo models : Utilize carrageenan-induced paw edema in rodents, comparing efficacy to diclofenac .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?

  • Methodological Answer :

  • Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
  • ANOVA with post-hoc tests (Tukey’s HSD) for comparing multiple groups.
  • Hill slope analysis to assess cooperativity in target binding .

Q. How should researchers validate the reproducibility of synthetic protocols?

  • Methodological Answer :

  • Inter-laboratory validation : Share detailed protocols (reagent ratios, reaction times) with collaborating labs.
  • Batch-to-batch consistency : Analyze ≥3 independent syntheses via HPLC purity (>98%) and NMR spectral overlap .

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